molecular formula C12H14N4O2 B2432140 tert-butyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate CAS No. 1499080-00-0

tert-butyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate

Cat. No.: B2432140
CAS No.: 1499080-00-0
M. Wt: 246.27
InChI Key: YBERBPPYUSVIGX-UHFFFAOYSA-N
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Description

tert-butyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate (CAS 1499080-00-0) is a high-purity chemical compound with the molecular formula C12H14N4O2 and a molecular weight of 246.27 g/mol. This molecule integrates a benzoate ester protected by a tert-butyl group with a 1H-tetrazole heterocycle, making it a valuable synthetic intermediate and building block in various research fields. The tetrazole ring is a well-known bioisostere for carboxylic acids and other planar, acidic functional groups, frequently employed in medicinal chemistry to modify the physicochemical properties of lead compounds, enhance metabolic stability, and improve bioavailability . In materials science, tetrazine derivatives are investigated for their utility in the development of energetic materials . The tert-butyl benzoate moiety offers a protected carboxylic acid functionality, which can be readily deprotected under acidic conditions to generate the free acid for further conjugation or polymerization. Researchers utilize this compound in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional polymers. This product is intended for research and development purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

tert-butyl 4-(2H-tetrazol-5-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-12(2,3)18-11(17)9-6-4-8(5-7-9)10-13-15-16-14-10/h4-7H,1-3H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBERBPPYUSVIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 4-Cyanobenzoate Esters

The most direct method involves converting tert-butyl 4-cyanobenzoate to the tetrazole derivative via cyclization with sodium azide (NaN₃). This approach adapts protocols from tetrazole-benzoate syntheses:

Procedure :

  • Synthesis of tert-butyl 4-cyanobenzoate :
    • 4-Cyanobenzoic acid is reacted with tert-butanol under Steglich conditions (dicyclohexylcarbodiimide [DCC], 4-dimethylaminopyridine [DMAP]) in dichloromethane at 0–25°C for 12–24 hours.
    • Yield: 85–90% after column chromatography.
  • Tetrazole formation :
    • The nitrile group is treated with NaN₃ (1.2–2.0 equiv.) in dimethylformamide (DMF) or water, catalyzed by ammonium chloride (NH₄Cl) or zinc bromide (ZnBr₂), at 80–120°C for 12–48 hours.
    • Acidic workup (e.g., HCl) ensures protonation of the tetrazole to the 1H-tautomer.
    • Yield: 70–85% after recrystallization from ethyl acetate/hexane.

Mechanistic Insight :
The reaction proceeds via a [2+3] cycloaddition between the nitrile and an in-situ-generated azide ion, forming the tetrazole ring. Regioselectivity favors the 1H-tautomer under acidic conditions.

Example :
In a scaled adaptation of, tert-butyl 4-cyanobenzoate (10.0 g, 45.8 mmol) was heated with NaN₃ (4.5 g, 68.7 mmol) and NH₄Cl (2.4 g) in DMF (100 mL) at 100°C for 24 hours. After acidification and extraction, the product was isolated in 82% yield (9.1 g).

Esterification of 4-(Tetrazol-5-yl)Benzoic Acid

Alternatively, pre-formed 4-(tetrazol-5-yl)benzoic acid is esterified with tert-butanol:

Procedure :

  • Synthesis of 4-(tetrazol-5-yl)benzoic acid :
    • 4-Cyanobenzoic acid undergoes cyclization with NaN₃ and NH₄Cl in refluxing toluene/water (1:1) for 24 hours.
    • Yield: 75–80%.
  • Esterification :
    • The carboxylic acid is activated as an acyl chloride (thionyl chloride, SOCl₂) and reacted with tert-butanol in tetrahydrofuran (THF) at 0°C.
    • Yield: 88–92% after aqueous workup.

Advantages :

  • Avoids exposure of the tert-butyl group to harsh cyclization conditions.
  • Higher purity due to stepwise isolation.

Optimization of Reaction Conditions

Catalysts and Solvents

  • Catalysts : ZnBr₂ increases reaction rate by polarizing the nitrile group, reducing activation energy.
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance NaN₃ solubility but require careful temperature control to prevent ester hydrolysis.

Temperature and Time

  • Optimal cyclization occurs at 100–120°C for 18–24 hours. Prolonged heating (>48 hours) promotes decomposition.

Purification and Characterization

Workup Procedures

  • Extraction : Ethyl acetate/water partitions remove unreacted NaN₃ and salts.
  • Drying : Anhydrous MgSO₄ or Na₂SO₄ ensures moisture-free intermediates.
  • Crystallization : Hexane/ethyl acetate (3:1) yields high-purity product (>98% by HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.55 (s, 9H, tert-butyl), 8.10 (d, 2H, Ar-H), 8.30 (d, 2H, Ar-H), 10.20 (s, 1H, tetrazole NH).
  • IR : 1720 cm⁻¹ (C=O ester), 1600 cm⁻¹ (tetrazole C=N).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Overview:
Tert-butyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate is primarily explored as a precursor in the synthesis of biologically active compounds. The tetrazole moiety mimics carboxylic acid groups, which are common in drug design.

Applications:

  • Synthesis of Anticancer Agents: Compounds derived from this tetrazole-containing structure have been evaluated for anticancer properties. Some derivatives have shown promising results in inhibiting tumor cell growth.
  • Prodrug Development: The compound can enhance bioavailability by serving as a prodrug that releases active drug molecules upon metabolic conversion.

Materials Science

Overview:
The compound is utilized in developing new polymers with enhanced thermal stability and unique electronic characteristics.

Applications:

  • Polymerization Processes: The tert-butyl group provides steric hindrance beneficial for controlling polymerization. The tetrazole ring can act as a cross-linking agent.
  • Electroconductive Polymers: Researchers have successfully synthesized polymers with improved conductivity and energy content using tetrazole-containing monomers derived from this compound.

Organic Chemistry

Overview:
In organic synthesis, this compound serves as a versatile building block for complex molecular architectures.

Applications:

  • Cycloaddition Reactions: The compound participates in [3+2] cycloadditions to form five-membered heterocycles, expanding the library of available chemical entities for further research.
  • Synthesis of Biologically Active Molecules: Its use in multi-step synthetic routes allows the creation of diverse structures with potential pharmacological activity.

Environmental Science

Overview:
While the compound's role in environmental science is indirect, it is essential for understanding its degradation products and their environmental impact.

Applications:

  • Toxicity Studies: Environmental chemists use this compound to assess its breakdown under various conditions and evaluate the safety of its byproducts.
  • Environmental Fate Studies: Findings contribute to regulations regarding the use and disposal of the compound based on its environmental behavior.

Pharmacology

Overview:
Research in pharmacology investigates the potential use of this compound in drug delivery systems due to its bioisosteric properties.

Applications:

  • Enhanced Drug Solubility: Prodrugs utilizing this compound have shown improved solubility and absorption characteristics for certain medications.
  • Targeted Drug Delivery Systems: The tetrazole group enhances interactions with biological targets, potentially leading to more effective therapeutic strategies.

Biochemistry

Overview:
In biochemistry, this compound is used to study enzyme-substrate interactions.

Applications:

  • Enzyme Activity Probes: this compound acts as a substrate analog to explore enzyme mechanisms and active sites.
  • Study of Redox Properties: Complexes formed with this compound exhibit interesting redox properties that may have implications for electroluminescent devices.

Summary Table of Applications

FieldApplication Description
Medicinal ChemistryPrecursor for anticancer agents; prodrug development for enhanced bioavailability
Materials ScienceDevelopment of electroconductive polymers; control over polymerization processes
Organic ChemistryBuilding block for complex molecules; participation in cycloaddition reactions
Environmental ScienceToxicity studies; assessment of degradation products
PharmacologyEnhanced solubility for drug delivery; targeted drug delivery systems
BiochemistryStudy of enzyme interactions; exploration of redox properties

Mechanism of Action

The mechanism of action of tert-butyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate biological activity. This interaction can lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate is unique due to its combination of a benzoate ester and a tetrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .

Biological Activity

Tert-butyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group , a benzoate moiety , and a tetrazole ring . The molecular formula is C12H14N4O2C_{12}H_{14}N_{4}O_{2}, with a molecular weight of approximately 246.26 g/mol. The tetrazole ring contributes to the compound's bioisosteric properties, allowing it to mimic carboxylic acids and amides commonly found in pharmaceuticals.

Synthesis Methods

The synthesis of this compound typically involves the reaction between 4-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid and tert-butyl alcohol , facilitated by dehydrating agents such as dicyclohexylcarbodiimide (DCC) . This reaction is performed under anhydrous conditions to maintain the integrity of the ester bond.

Biological Activity

The biological activity of this compound has been explored in various contexts:

Anticancer Properties

Research indicates that this compound can serve as a precursor in the synthesis of biologically active derivatives with potential anticancer properties. For instance:

  • Compounds derived from this compound have been evaluated for their ability to inhibit tumor cell growth in vitro.
  • Specific derivatives have shown promising results in reducing cell viability in cancer cell lines.

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The tetrazole ring may interact with specific enzymes or receptors due to its structural similarity to certain biological molecules.
  • Cell Signaling Modulation : This compound may alter cellular signaling pathways by binding to active sites on proteins.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally related compounds:

Compound NameStructureUnique Features
5-Methyl-1H-tetrazoleStructureSimpler structure; used as a building block in pharmaceuticals.
4-(1H-tetrazol-5-yl)benzoic acidStructureLacks the tert-butyl group; more polar and water-soluble.
2-Amino-5-(phenyl)-tetrazoleStructureContains an amino group; potential for different biological activities.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with this compound:

  • Anticancer Assays : In vitro assays demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines.
  • Antimicrobial Activity : Some derivatives were tested for antimicrobial properties and showed varying degrees of effectiveness against bacterial strains.
  • Pharmacological Applications : The compound has been explored as a potential prodrug that could be activated within the body to release active pharmacophores.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multicomponent reactions involving benzoate derivatives, aldehydes, and azides. For example, microwave-assisted synthesis (e.g., 60–80°C, 30–60 min) can significantly reduce reaction time compared to traditional methods (e.g., 3 days at room temperature) while maintaining yields >70% . Key steps include:

  • Condensation of methyl 4-(aminomethyl)benzoate with aldehydes under basic conditions (e.g., Et₃N).
  • Cyclization using trimethylsilyl azide (TMSN₃) and benzyl isonitrile.
  • Critical Note : Optimize solvent polarity (e.g., MeOH vs. DCM) to avoid side reactions like premature azide decomposition .

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software is the gold standard. For example:

  • Use SHELXL for refinement, prioritizing high-resolution data (≤1.0 Å) to resolve disorder in the tetrazole ring .
  • Validate hydrogen-bonding networks (e.g., N–H···O interactions) to confirm tautomeric forms of the tetrazole moiety .

Advanced Research Questions

Q. How to address contradictory spectroscopic data between synthetic batches?

  • Methodological Answer : Contradictions in NMR or IR spectra often arise from residual solvents or tautomerism.

  • Step 1 : Use deuterated DMSO for NMR to observe exchangeable protons (e.g., tetrazole NH).
  • Step 2 : Compare experimental IR carbonyl stretches (C=O: ~1700 cm⁻¹) with computational DFT results (e.g., B3LYP/6-31G*) to identify impurities .
  • Case Study : A 5% discrepancy in ¹³C NMR shifts was traced to residual EtOAc; repeated recrystallization in hexane resolved this .

Q. What strategies improve stability during biological assays?

  • Methodological Answer : The tert-butyl ester group is prone to hydrolysis in acidic media.

  • Stabilization Protocol :
  • Use pH 7.4 buffers (e.g., PBS) for in vitro assays.
  • Avoid prolonged exposure to gastric fluid simulants (e.g., HCl pH 1.2), which degrade the ester within 2 hours .
  • Alternative : Synthesize the methyl ester analog (e.g., methyl 4-(1H-tetrazol-5-yl)benzoate) for improved stability in acidic conditions .

Q. How to design structure-activity relationship (SAR) studies for tetrazole-containing analogs?

  • Methodological Answer :

  • Core Modifications : Replace the tert-butyl group with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .
  • Bioisosteric Replacement : Substitute the tetrazole ring with carboxylate or triazole moieties and compare binding affinities (e.g., via HDAC inhibition assays) .
  • Data Table :
ModificationIC₅₀ (HDAC Inhibition)LogP
tert-butyl ester12.3 µM3.5
methyl ester8.7 µM2.9
CF₃ substitution6.2 µM4.1

Data Contradiction Analysis

Q. Why do crystallographic and computational models disagree on tetrazole ring geometry?

  • Methodological Answer : Discrepancies arise from dynamic tautomerism (1H vs. 2H forms) and crystal-packing effects.

  • Resolution : Perform variable-temperature SC-XRD (100–300 K) to capture tautomeric equilibria.
  • Example : At 150 K, the 1H-tetrazole form dominates (N–H bond length: 0.89 Å), while DFT predicts equal distribution at 298 K .

Experimental Design Recommendations

Q. What analytical techniques are critical for purity validation?

  • Methodological Answer : Combine orthogonal methods:

  • HPLC : Use a C18 column (ACN/H₂O gradient) to detect hydrolysis products (e.g., free benzoic acid).
  • LC-MS : Monitor [M+H]⁺ at m/z 289.1 (C₁₃H₁₆N₄O₂) with ≤5% impurity .
  • Elemental Analysis : Accept ≤0.4% deviation from theoretical C/H/N values .

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